Carbendazim/dicyclobutrazol
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Overview
Description
Carbendazim and dicyclobutrazol are two distinct compounds with significant applications in agriculture and industry. Carbendazim is a systemic fungicide widely used to control fungal diseases in crops, while dicyclobutrazol is a plant growth regulator that inhibits gibberellin biosynthesis, leading to reduced plant height and increased resistance to lodging.
Preparation Methods
Carbendazim
Carbendazim is synthesized through the reaction of 2-aminobenzimidazole with methyl isocyanate. The reaction typically occurs in an organic solvent such as toluene, under controlled temperature and pressure conditions . Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield.
Dicyclobutrazol
Dicyclobutrazol is synthesized through a multi-step process involving the reaction of 1,2,4-triazole with cyclobutanone. The reaction conditions include the use of a strong base such as sodium hydride and an organic solvent like dimethylformamide . Industrial production methods may involve batch reactors with precise control over reaction parameters to optimize yield and purity.
Chemical Reactions Analysis
Carbendazim
Carbendazim undergoes various chemical reactions, including:
Oxidation: Carbendazim can be oxidized to form 2-aminobenzimidazole and 2-hydroxybenzimidazole.
Hydrolysis: In the presence of water and acidic or basic conditions, carbendazim hydrolyzes to form benzimidazole derivatives.
Substitution: Carbendazim can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Dicyclobutrazol
Dicyclobutrazol undergoes the following reactions:
Scientific Research Applications
Carbendazim
Carbendazim is extensively used in scientific research for its fungicidal properties. It is employed in studies related to plant pathology, environmental science, and toxicology. Researchers investigate its effects on fungal growth, its degradation pathways in soil and water, and its impact on non-target organisms .
Dicyclobutrazol
Dicyclobutrazol is used in research focused on plant physiology and growth regulation. It is studied for its ability to inhibit gibberellin biosynthesis, leading to reduced plant height and increased resistance to environmental stress.
Mechanism of Action
Carbendazim
Carbendazim exerts its fungicidal effects by binding to tubulin proteins, disrupting microtubule assembly and spindle formation during cell division. This leads to the malsegregation of chromosomes and ultimately cell death . The primary molecular target is the β-tubulin subunit of microtubules.
Dicyclobutrazol
Dicyclobutrazol inhibits gibberellin biosynthesis by blocking the enzyme ent-kaurene oxidase, which is involved in the early steps of gibberellin production. This inhibition results in reduced cell elongation and plant growth .
Comparison with Similar Compounds
Carbendazim
Carbendazim is similar to other benzimidazole fungicides such as benomyl and thiophanate-methyl. carbendazim is unique in its higher solubility and broader spectrum of activity against various fungal pathogens .
Dicyclobutrazol
Dicyclobutrazol is similar to other triazole-based plant growth regulators like paclobutrazol and uniconazole. Its uniqueness lies in its specific inhibition of ent-kaurene oxidase, leading to more targeted growth regulation effects .
Conclusion
Carbendazim and dicyclobutrazol are important compounds with diverse applications in agriculture and scientific research. Their unique chemical properties and mechanisms of action make them valuable tools for controlling fungal diseases and regulating plant growth, respectively.
Properties
CAS No. |
96053-91-7 |
---|---|
Molecular Formula |
C24H28Cl2N6O3 |
Molecular Weight |
519.4 g/mol |
IUPAC Name |
(2R,3R)-1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pentan-3-ol;methyl N-(1H-benzimidazol-2-yl)carbamate |
InChI |
InChI=1S/C15H19Cl2N3O.C9H9N3O2/c1-15(2,3)14(21)13(20-9-18-8-19-20)6-10-4-5-11(16)7-12(10)17;1-14-9(13)12-8-10-6-4-2-3-5-7(6)11-8/h4-5,7-9,13-14,21H,6H2,1-3H3;2-5H,1H3,(H2,10,11,12,13)/t13-,14+;/m1./s1 |
InChI Key |
HNHJXYPIQCBDTK-DFQHDRSWSA-N |
Isomeric SMILES |
CC(C)(C)[C@H]([C@@H](CC1=C(C=C(C=C1)Cl)Cl)N2C=NC=N2)O.COC(=O)NC1=NC2=CC=CC=C2N1 |
Canonical SMILES |
CC(C)(C)C(C(CC1=C(C=C(C=C1)Cl)Cl)N2C=NC=N2)O.COC(=O)NC1=NC2=CC=CC=C2N1 |
Origin of Product |
United States |
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